N,N-Didesmethyl Ulipristal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

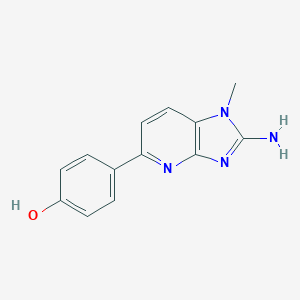

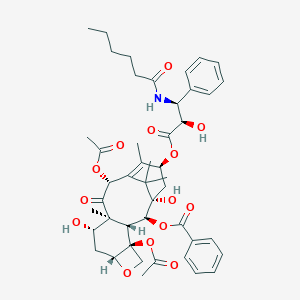

N,N-Didesmethyl Ulipristal is a metabolite of Ulipristal . Ulipristal is a selective progesterone receptor modulator (SPRM) used for emergency contraception and uterine fibroid .

Synthesis Analysis

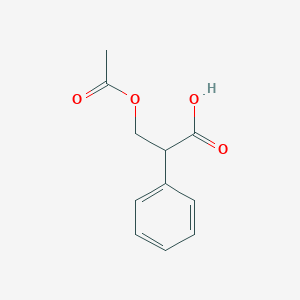

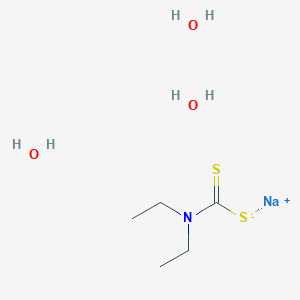

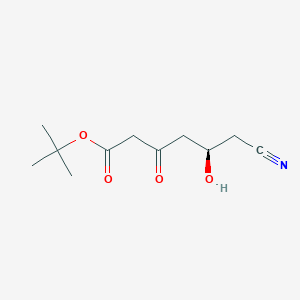

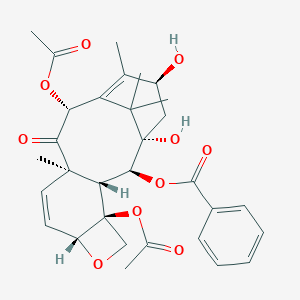

Several stereoisomeric and N,N-didemethylated impurities of Ulipristal were analyzed and synthesized . The stereoisomers were obtained through an efficient and practical approach .Molecular Structure Analysis

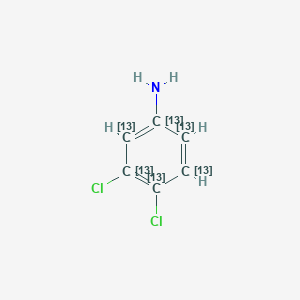

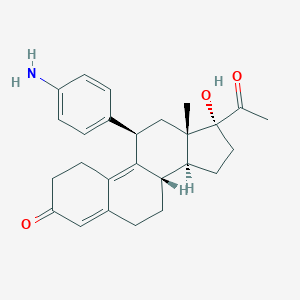

The molecular formula of N,N-Didesmethyl Ulipristal is C26H31NO3 . The structure of the key stereoisomer U-1 was confirmed by single-crystal X-ray analysis .Chemical Reactions Analysis

The potency of the metabolites is lower than that of Ulipristal . The loss of one or two methyl groups reduced the MOR activation potential, which was more pronounced if both methyl groups were removed .Physical And Chemical Properties Analysis

The molecular weight of N,N-Didesmethyl Ulipristal is 405.54 . The InChI Key is CJDRTMOCVGHUEO-RXDLHWJPSA-N .科学的研究の応用

Pharmaceutical Reference Standards

“N,N-Didesmethyl Ulipristal” is used as a reference standard in pharmaceutical research . It is supplied with detailed characterization data compliant with regulatory guidelines . This compound can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Ulipristal .

Treatment of Uterine Fibroids

One of the primary applications of “N,N-Didesmethyl Ulipristal” is in the medical management of uterine fibroids . It has been found effective in the treatment of abnormal uterine bleeding and reduction in uterine fibroid size .

Emergency Birth Control

“N,N-Didesmethyl Ulipristal” is also used for emergency birth control . It is a key component in certain types of emergency contraceptive pills .

Spectrophotometric Analysis

In the field of analytical chemistry, “N,N-Didesmethyl Ulipristal” has been used in the development of a visible spectrophotometric method . This method allows for the accurate measurement of the compound in various samples .

Research into Long-term Solutions for Uterine Fibroids

While existing treatments offer symptomatic relief and preparation for surgery, there is a significant need for further research into long-term solutions . “N,N-Didesmethyl Ulipristal” is being studied in this context, especially due to recent limitations in the use of ulipristal acetate due to risk of liver damage .

Potential Alternative Therapy

Some studies are investigating the use of “N,N-Didesmethyl Ulipristal” as a potential alternative therapy . While the details of these studies are not specified, it indicates the broad range of potential applications for this compound .

作用機序

Target of Action

N,N-Didesmethyl Ulipristal is a metabolite of Ulipristal . Ulipristal is a selective progesterone receptor modulator . It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor .

Mode of Action

The exact mechanism of action for Ulipristal, and by extension N,N-Didesmethyl Ulipristal, is still currently debated . There is evidence that it functions by inhibiting ovulation . There is potentially plausible evidence that ulipristal may elicit activity on the endometrium that prevents embryo implantation .

Pharmacokinetics

Ulipristal acetate has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids . With the exception of drugs modulating CYP3A4 activity, risks of drug-drug interactions with Ulipristal are unlikely .

Action Environment

Factors such as the presence of other drugs (especially those modulating cyp3a4 activity) could potentially influence its pharmacokinetics .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRTMOCVGHUEO-RXDLHWJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579305 |

Source

|

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244206-52-8 |

Source

|

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。